molecular formula C21H26Cl2O B1669212 Clofoctol CAS No. 37693-01-9

Clofoctol

Cat. No. B1669212
CAS RN: 37693-01-9
M. Wt: 365.3 g/mol
InChI Key: HQVZOORKDNCGCK-UHFFFAOYSA-N
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Description

Clofoctol is a bacteriostatic antibiotic that has been used in the treatment of respiratory tract and ear, nose, and throat infections caused by Gram-positive bacteria . It has been marketed in France until 2005 under the trade name Octofene and in Italy as Gramplus .


Synthesis Analysis

Clofoctol inhibits the synthesis of bacterial cytoplasmic membrane peptidoglycans, inducing the arrest of cell wall synthesis . It has also been found to target two biologically important proteins, the Cdc7/Dbf4 protein kinase complex and the mRNA-binding protein cold shock domain containing E1 .


Molecular Structure Analysis

Clofoctol belongs to the class of organic compounds known as diphenylmethanes. These are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups . The chemical formula of Clofoctol is C21H26Cl2O .


Chemical Reactions Analysis

Clofoctol has been found to activate all three unfolded protein response pathways including inositol requiring enzyme 1, double-stranded RNA-activated PK-like ER kinase, and activating transcription factor 6 . This activation leads to the inhibition of protein translation in cells .


Physical And Chemical Properties Analysis

Clofoctol has a molecular weight of 365.34 g/mol . It is a solid substance .

Scientific Research Applications

Antitumor Activity

Clofoctol, traditionally an antibacterial drug, has recently shown promising results in the treatment of various cancers. This includes its efficacy in inhibiting tumor growth in prostate cancer and neuroglioma. The drug targets two key proteins: the Cdc7/Dbf4 protein kinase complex and the mRNA-binding protein CSDE1, also known as UNR. This interaction underlies clofoctol's antitumor activity. Moreover, drug-protein binding models have been developed to guide the design of more potent anticancer compounds. There is growing interest in using clofoctol for cancer treatment, potentially including COVID-19 treatment (Bailly & Vergoten, 2021).

Treatment of COVID-19

Clofoctol has been identified as an effective compound against SARS-CoV-2, the virus responsible for COVID-19. Screening of drug compounds revealed clofoctol's substantial antiviral activity. Its pharmacokinetic properties and safety profile make it a suitable candidate for COVID-19 treatment. Notably, it inhibits SARS-CoV-2 at a post-entry step. In vivo studies have shown that it reduces viral load, inflammatory gene expression, and pulmonary pathology in transgenic mice. This supports clofoctol's potential as a therapeutic option for COVID-19 (Belouzard et al., 2021).

Antibacterial Mechanism

Clofoctol's mechanism as an antibacterial agent differs from other molecules. It reduces intracellular ATP, inhibiting the synthesis of bacterial cytoplasmic membrane peptidoglycans and arresting cell wall synthesis. Additionally, clofoctol induces apoptosis by inhibiting protein translation within cells. Its rapid antimicrobial effect allows for complete pathogen eradication, reducing the likelihood of developing resistance. Clinical studies have found it particularly active against upper respiratory tract infections in children (Sacco, Salvati, & Rossi, 2023).

Inhibition of Glioma Stem Cell Proliferation

Clofoctol effectively targets glioma stem cells (GSCs), which are crucial in therapeutic resistance and tumor recurrence. High-throughput drug screening identified clofoctol as a potent inhibitor of GSC proliferation, inducing apoptosis and reducing colony formation. It also inhibits tumor growth in vivo, especially in patient-derived xenografts. Its anticancer mechanisms involve upregulation of Kruppel-like factor 13 (KLF13), a tumor suppressor gene, via clofoctol's targeted binding to the RNA-binding protein UNR. This suggests a potential therapeutic application for gliomas targeting GSCs (Hu et al., 2019).

Antivirulence Properties Against Pathogens

Clofoctol has been identified as an inhibitor of the pqs quorum-sensing system in Pseudomonas aeruginosa. This bacterium causes infections that are difficult to treat due to its resistance to antibiotics. Clofoctol specifically inhibits the expression of pqs-controlled virulence traits, such as pyocyaninproduction, swarming motility, biofilm formation, and siderophore production genes. Its effectiveness in reducing virulence factors and protecting against P. aeruginosa infections highlights its potential as an antivirulence agent for lung infections caused by this pathogen (D’Angelo et al., 2018).

Synergistic Cancer Treatment

Clofoctol, in combination with sorafenib, has been investigated for its synergistic effects in prostate cancer treatment. This combination induces cell death through the activation of endoplasmic reticulum stress and the unfolded protein response. The therapy notably inhibits the growth of prostate cancer xenograft tumors more effectively than either drug alone. This suggests that the combination of clofoctol and sorafenib could be a novel clinical treatment for prostate cancer, potentially reducing the dose and adverse effects of each drug (Fan et al., 2018).

Comparative Emergence of Resistance

Research on clofoctol's resistance profile compared to other antibiotics like erythromycin and amoxicillin has been conducted. It demonstrates that clofoctol, similar to amoxicillin, does not induce resistance in Streptococcus pneumoniae, resulting in complete pathogen eradication. This contrasts with erythromycin, which tends to select resistant mutants. The study underscores clofoctol's sustained activity against common respiratory pathogens and its low propensity to induce resistance (Scaglione et al., 2019).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic/pharmacodynamic (PK/PD) activity of clofoctol has been studied to understand its effectiveness against respiratory pathogens. The study compared clofoctol's in vitro susceptibility with other antibiotics like amoxicillin and erythromycin, using clinical isolates of respiratory pathogens. The results indicate that clofoctol's in vitro activity remains largely unchanged over the years, and its efficacy in vivo is best correlated with the AUC/MIC ratio, a key PK/PD parameter (Scaglione et al., 2012).

Synergistic Activity with Colistin

A study on clofoctol's synergistic activity with colistin against colistin-resistant Gram-negative pathogens revealed that clofoctol potentiates the bactericidal effect of colistin. This combination reduced colistin MICs below the susceptibility breakpoint in nearly all colistin-resistant strains. This suggests the potential development of clofoctol-colistin formulations for the treatment of difficult-to-treat airway infections caused by Gram-negative pathogens (Di Collalto et al., 2023).

Safety And Hazards

When handling Clofoctol, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2O/c1-20(2,3)13-21(4,5)16-7-9-19(24)15(11-16)10-14-6-8-17(22)12-18(14)23/h6-9,11-12,24H,10,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVZOORKDNCGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045889
Record name Clofoctol
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Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clofoctol

CAS RN

37693-01-9
Record name Clofoctol
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Record name Clofoctol [INN]
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Record name Clofoctol
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Record name CLOFOCTOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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